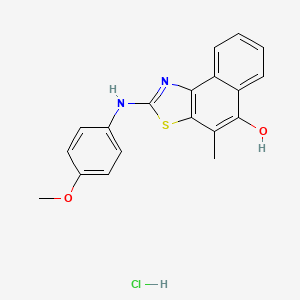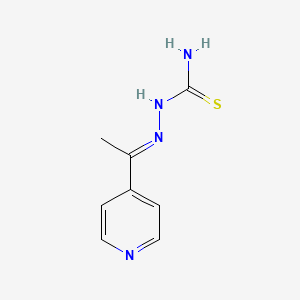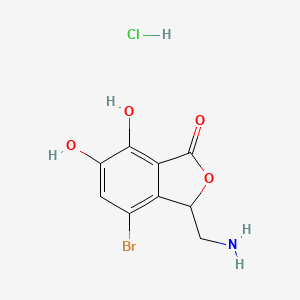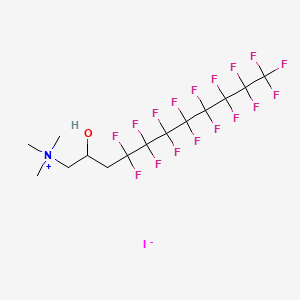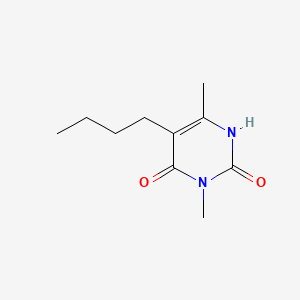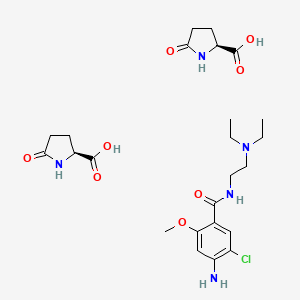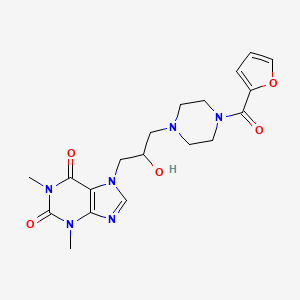
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(3-(4-(2-furanylcarbonyl)-1-piperazinyl)-2-hydroxypropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(3-(4-(2-furanylcarbonyl)-1-piperazinyl)-2-hydroxypropyl)- is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a purine core, which is a common structure in many biologically active molecules, including nucleotides and certain pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(3-(4-(2-furanylcarbonyl)-1-piperazinyl)-2-hydroxypropyl)- typically involves multi-step organic synthesis
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(3-(4-(2-furanylcarbonyl)-1-piperazinyl)-2-hydroxypropyl)- can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the purine core.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, such as antiviral, anticancer, or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(3-(4-(2-furanylcarbonyl)-1-piperazinyl)-2-hydroxypropyl)- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Caffeine: Another purine derivative with stimulant effects.
Theophylline: Used in respiratory diseases for its bronchodilator effects.
Adenosine: A nucleoside involved in energy transfer and signaling.
Uniqueness
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(3-(4-(2-furanylcarbonyl)-1-piperazinyl)-2-hydroxypropyl)- is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
86071-03-6 |
|---|---|
Formule moléculaire |
C19H24N6O5 |
Poids moléculaire |
416.4 g/mol |
Nom IUPAC |
7-[3-[4-(furan-2-carbonyl)piperazin-1-yl]-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C19H24N6O5/c1-21-16-15(18(28)22(2)19(21)29)25(12-20-16)11-13(26)10-23-5-7-24(8-6-23)17(27)14-4-3-9-30-14/h3-4,9,12-13,26H,5-8,10-11H2,1-2H3 |
Clé InChI |
RZWAFHYWZSGUHR-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)C(=O)C4=CC=CO4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



